molecular formula C33H40ClN9O B12619388 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-

Katalognummer: B12619388
Molekulargewicht: 614.2 g/mol
InChI-Schlüssel: KSVINMDXSXWFSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at various positions to introduce the desired substituents. Common reaction conditions involve the use of strong bases, high temperatures, and prolonged reaction times .

Industrial Production Methods

Industrial production of these compounds often employs green chemistry principles to minimize environmental impact. This includes the use of solvent-free conditions, microwave-assisted synthesis, and recyclable catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves their interaction with specific molecular targets, such as kinases and receptors. These compounds can inhibit the activity of enzymes like VEGFR-2, leading to reduced cell proliferation and angiogenesis. The molecular pathways involved often include the inhibition of signal transduction pathways that are crucial for cancer cell survival and growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]- stands out due to its unique combination of substituents, which confer specific biological activities and enhance its potential as a therapeutic agent. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C33H40ClN9O

Molekulargewicht

614.2 g/mol

IUPAC-Name

3-[2-[(2-chlorophenyl)methyl]-3H-benzimidazol-5-yl]-1-[4-[4-(3-methoxypropyl)piperazin-1-yl]cyclohexyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C33H40ClN9O/c1-44-18-4-13-41-14-16-42(17-15-41)24-8-10-25(11-9-24)43-33-30(32(35)36-21-37-33)31(40-43)23-7-12-27-28(19-23)39-29(38-27)20-22-5-2-3-6-26(22)34/h2-3,5-7,12,19,21,24-25H,4,8-11,13-18,20H2,1H3,(H,38,39)(H2,35,36,37)

InChI-Schlüssel

KSVINMDXSXWFSZ-UHFFFAOYSA-N

Kanonische SMILES

COCCCN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC6=C(C=C5)N=C(N6)CC7=CC=CC=C7Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.